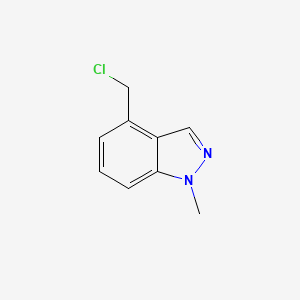

4-(chloromethyl)-1-methyl-1H-indazole

Description

4-(Chloromethyl)-1-methyl-1H-indazole is a heterocyclic compound featuring a fused benzene and pyrazole ring system. The molecule is substituted with a chloromethyl (-CH2Cl) group at position 4 and a methyl (-CH3) group at position 1 of the indazole core. This structure confers unique reactivity, particularly due to the chloromethyl group, which serves as a versatile leaving group in nucleophilic substitution reactions. The compound is primarily utilized as a pharmaceutical intermediate, enabling the synthesis of bioactive molecules through functional group transformations .

Propriétés

IUPAC Name |

4-(chloromethyl)-1-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-12-9-4-2-3-7(5-10)8(9)6-11-12/h2-4,6H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIQLRMHQSVYFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2C=N1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701286133 | |

| Record name | 4-(Chloromethyl)-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446321-85-2 | |

| Record name | 4-(Chloromethyl)-1-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446321-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-methyl-1H-indazole typically involves the chloromethylation of 1-methyl-1H-indazole. One common method includes the reaction of 1-methyl-1H-indazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Chloromethyl)-1-methyl-1H-indazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the indazole ring or the substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in appropriate solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted indazoles with various functional groups.

Oxidation: Formation of indazole derivatives with hydroxyl or carbonyl groups.

Reduction: Formation of reduced indazole derivatives with modified ring structures.

Applications De Recherche Scientifique

Medicinal Chemistry

4-(Chloromethyl)-1-methyl-1H-indazole is primarily utilized in the synthesis of potential pharmaceutical agents. Its derivatives have shown promise in various therapeutic areas:

- Anticancer Activity : Indazole derivatives, including this compound, have been investigated for their ability to inhibit cancer cell growth. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in tumor progression .

- Anti-inflammatory Properties : The compound's structure is similar to known anti-inflammatory drugs, which suggests its potential as a candidate for developing new treatments for inflammatory diseases. Research has demonstrated that indazole derivatives can modulate inflammatory pathways effectively .

Organic Synthesis

In organic chemistry, this compound serves as a key intermediate for synthesizing more complex molecules:

- Building Block for Drug Development : Its chloromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This capability makes it valuable for creating diverse pharmaceutical compounds .

- Synthesis of Specialty Chemicals : The compound is also employed in the production of specialty chemicals used in industrial applications, such as dyes and agrochemicals .

Biological Studies

The biological activity of this compound has been explored through various studies:

- Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor by forming covalent bonds with nucleophilic sites on proteins. This characteristic is particularly relevant in studying receptor-ligand interactions and enzyme kinetics .

- Antimicrobial Activity : Preliminary studies have shown that indazole derivatives possess antimicrobial properties against several bacterial strains, indicating their potential use in developing new antibiotics .

Case Studies

Several case studies highlight the significance of this compound and its derivatives:

Case Study 1: Anticancer Activity

A series of indazole derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Among these, this compound exhibited significant antiproliferative effects, leading to further investigations into its mechanism of action.

Case Study 2: Antimicrobial Properties

In vitro studies assessed the antimicrobial efficacy of this compound against common bacterial pathogens. Results showed that the compound inhibited bacterial growth effectively, suggesting its potential role in antibiotic development.

Research Findings Summary

The following table summarizes key research findings related to the biological activities of this compound:

| Biological Activity | Methodology | Results |

|---|---|---|

| Anticancer | MTT assay on cancer cell lines | Dose-dependent inhibition of cell growth |

| Anti-inflammatory | In vitro assays | Modulation of inflammatory cytokines |

| Antimicrobial | In vitro susceptibility testing | Inhibition of bacterial growth |

| Enzyme inhibition | Kinetic assays | Significant inhibition of enzyme activity |

Mécanisme D'action

The mechanism of action of 4-(chloromethyl)-1-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 4-(chloromethyl)-1-methyl-1H-indazole with analogs differing in substituent position, halogen type, or core heterocycle. Key parameters include molecular properties, reactivity, and biological relevance.

Positional Isomers: 3-(Chloromethyl)-1-methyl-1H-indazole

- Structural Difference : The chloromethyl group is at position 3 instead of 3.

- Applications : Both isomers serve as intermediates in drug discovery, but the 3-substituted derivative has been explicitly cited in the synthesis of compounds with biological activity .

Halogen-Substituted Indazoles

highlights indazole derivatives substituted at position 4 with halogens (F, Cl, Br) and other groups (CH3, NH2, OH). A comparison with this compound is summarized below:

Key Insight : The chloromethyl group enhances reactivity compared to simple halogen substituents, making it more suitable for covalent modifications in medicinal chemistry.

Brominated Analog: 4-(Bromomethyl)-1-methyl-1H-indazole

- Structural Difference : Bromine replaces chlorine in the methyl group.

- Reactivity : Bromine’s superior leaving group ability (compared to chlorine) may accelerate nucleophilic substitution reactions.

- Market Relevance : Brominated analogs are commercially significant, with detailed market analyses highlighting their production and applications .

Heterocycle Variants: Imidazole Derivatives

- 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (CAS 17289-30-4): Core Structure: Imidazole ring (two nitrogen atoms) instead of indazole. Properties: White powder with applications in pharmaceuticals and skincare. Molecular formula: C5H8Cl2N2 .

Impact of Substituent Position on Bioactivity

demonstrates that modifying substituent positions on the indazole ring significantly affects biological activity. For example:

- Introducing nitrogen at position 7 of a 1-methyl-1H-indazole derivative maintained binding affinity to BRD4 BD1 (IC50 = 9.1 nM).

- Substitutions at positions 5 or 6 reduced binding affinity by >10-fold .

This underscores the critical role of substituent placement in drug design, suggesting that the 4-position in this compound is strategically advantageous.

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Table 2: Reactivity Comparison of Halogenated Groups

| Group | Leaving Group Ability | Bond Dissociation Energy (kJ/mol) | Common Reactions |

|---|---|---|---|

| -CH2Cl | Moderate | ~339 | Nucleophilic substitution |

| -CH2Br | High | ~285 | Faster substitution |

| -Cl (aromatic) | Low | ~398 | Electrophilic substitution |

Activité Biologique

4-(Chloromethyl)-1-methyl-1H-indazole is a synthetic compound belonging to the indazole family, which has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis, and applications, supported by relevant research findings and data.

This compound is characterized by the presence of a chloromethyl group at the 4-position and a methyl group at the 1-position of the indazole ring. This structure influences its reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing potential applications in pharmacology.

Antimicrobial Activity

Research indicates that indazole derivatives exhibit antimicrobial properties. A study highlighted that compounds with similar structures to this compound demonstrated significant antibacterial activity against various strains, suggesting that this compound may also possess similar effects .

Anticancer Properties

Indazole derivatives have been studied for their anticancer potential. A recent investigation reported that modifications in the indazole structure can lead to enhanced cytotoxicity against cancer cell lines, including HeLa and A375 cells. The compound's mechanism of action may involve the inhibition of key enzymes involved in cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Anticancer | Inhibits growth of cancer cell lines | |

| Enzyme Inhibition | Targets specific enzymes in cancer cells |

The biological activity of this compound is likely due to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often overactive in cancer cells .

Case Studies

Several case studies have explored the efficacy of indazole derivatives, including this compound:

- Study on Anticancer Activity : A study focused on a series of indazole derivatives showed that modifications led to compounds with IC50 values in the low micromolar range against several cancer cell lines. The study concluded that structural variations significantly affect biological activity .

- Antimicrobial Screening : Another research effort evaluated the antimicrobial properties of various indazole derivatives, finding that certain modifications enhanced their effectiveness against Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the established synthetic routes for 4-(chloromethyl)-1-methyl-1H-indazole, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of indazole precursors with chloromethylating agents. For example, substituted indazoles can be synthesized via condensation of 1,2-diamines with α-halo ketones under acidic conditions using Lewis acids (e.g., ZnCl₂) to promote cyclization . Chloromethylation may proceed via nucleophilic substitution or Friedel-Crafts alkylation, depending on the reactivity of the indazole scaffold. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) is critical to minimize side reactions like over-alkylation .

Q. How can researchers verify the structural identity of this compound?

Structural confirmation requires a combination of techniques:

- NMR : H and C NMR should show signals for the methyl group (δ ~3.8 ppm, singlet) and chloromethyl moiety (δ ~4.5 ppm, singlet). Aromatic protons in the indazole ring appear as multiplet peaks between δ 7.2–8.1 ppm .

- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 181.06 (C₉H₈ClN₂⁺) .

- X-ray Crystallography : Crystallographic data (e.g., unit cell parameters, hydrogen bonding) can resolve ambiguities in regiochemistry, as seen in related indazole derivatives .

Q. What purification strategies are effective for isolating this compound?

Column chromatography using silica gel and a gradient of ethyl acetate/hexane (10–30%) is standard. For polar byproducts, preparative HPLC with a C18 column and acetonitrile/water mobile phase improves resolution. Recrystallization from ethanol/water mixtures (1:3) yields high-purity crystals, as demonstrated for structurally similar indazole hydrochlorides .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density distribution, identifying the chloromethyl group as the primary electrophilic site. Fukui indices and molecular electrostatic potential maps help predict regioselectivity in reactions with amines or thiols . Comparative studies with halogenated analogs (e.g., 4-fluoro derivatives) reveal steric and electronic effects on reaction kinetics .

Q. What strategies address contradictions in reported biological activities of structurally similar indazole derivatives?

Discrepancies in enzyme inhibition data may arise from assay conditions (e.g., buffer pH, co-solvents). A systematic approach includes:

- Dose-response profiling : Testing compounds across a wide concentration range (nM–μM).

- Structural analogs : Comparing this compound with derivatives lacking the chloromethyl group to isolate pharmacophore contributions .

- Molecular docking : Using crystal structures of target proteins (e.g., kinases) to assess binding poses and steric clashes .

Q. How can researchers optimize the stability of this compound in aqueous media?

Stability studies under varying pH (2–10) and temperature (4–37°C) reveal hydrolysis of the chloromethyl group as a major degradation pathway. Strategies include:

- Lyophilization : Storing the compound as a lyophilized powder to minimize hydrolysis.

- Prodrug design : Replacing the chloromethyl group with a more stable bioisostere (e.g., trifluoromethyl) while retaining activity .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in indazole derivatives?

A robust SAR study involves:

- Core modifications : Synthesizing analogs with substitutions at positions 1 (methyl vs. benzyl) and 4 (chloromethyl vs. hydroxymethyl) .

- Pharmacokinetic profiling : Assessing logP, solubility, and metabolic stability using in vitro models (e.g., human liver microsomes).

- In vivo validation : Testing lead compounds in rodent models for bioavailability and toxicity .

Methodological Resources

- Spectral Databases : PubChem (CID: 24938058) and EPA DSSTox (DTXSID701255249) provide NMR, MS, and toxicity data .

- Crystallography Tools : CCDC software for analyzing hydrogen-bonding interactions in crystal structures .

- Literature Search : Use SciFinder and Reaxys with keywords "chloromethyl indazole synthesis" and filter for peer-reviewed journals, excluding non-academic sources like BenchChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.